(R)-1,4-oxazepan-6-ol

Beschreibung

Significance of Chiral Heterocycles in Organic Chemistry and Drug Discovery

Chiral heterocycles are fundamental building blocks in organic chemistry and are of paramount importance in drug discovery. Their three-dimensional structures allow for specific interactions with biological targets, which is a crucial aspect of medicinal chemistry. The presence of heteroatoms such as nitrogen and oxygen in these cyclic compounds imparts unique physicochemical properties that can influence their biological activity. rsc.orgnih.gov The stereochemistry of these molecules is often critical for their therapeutic efficacy, as different enantiomers can exhibit distinct pharmacological profiles. The development of synthetic methods to access these complex structures in an enantiomerically pure form is an ongoing challenge and a major focus of research. acs.orgbohrium.com

Overview of 1,4-Oxazepane (B1358080) Scaffolds in Synthetic Compounds and Natural Products

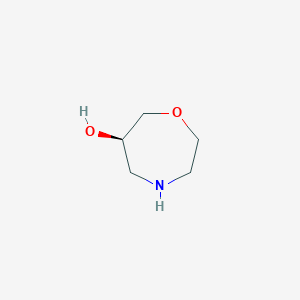

The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position. researchgate.net This structural motif is found in a variety of synthetic compounds and has been identified in some natural products. rsc.orgresearchgate.net Compounds bearing the 1,4-oxazepane framework have been reported to exhibit a range of biological activities, including anticonvulsant and antifungal properties. rsc.orgsemanticscholar.orgrsc.org The versatility of this scaffold has led to its use as a key intermediate in the synthesis of more complex molecules and as a target for the development of new therapeutic agents. rsc.orgsemanticscholar.orgsmolecule.com

Focus on (R)-1,4-Oxazepan-6-ol as a Prototypical Chiral Oxazepane

This compound is a specific chiral derivative of the 1,4-oxazepane family. It is a seven-membered heterocyclic compound with a molecular formula of C₅H₁₁NO₂ and a molecular weight of approximately 117.15 g/mol . smolecule.comchemspider.com The key structural features of this molecule are the 1,4-oxazepane ring and a hydroxyl group at the 6-position, with the (R)-configuration at the chiral center. This specific stereochemistry and the presence of the hydroxyl group are crucial for its chemical reactivity and potential biological interactions. smolecule.com

Table 1: Chemical Identifiers for this compound

| Property | Value |

| CAS Registry Number | 1022915-33-8 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | (6R)-1,4-oxazepan-6-ol |

| SMILES Notation | C1COCC@HO |

| InChI Key | AJQUDIYIICBQDR-RXMQYKEDSA-N |

Research Objectives and Scope of the Outline

The objective of this article is to provide a focused and detailed examination of the chemical compound this compound. The scope is strictly limited to the topics outlined in the provided structure, focusing on the chemical and structural aspects of this compound and its parent framework. This includes an exploration of its significance within the broader context of chiral heterocycles and an overview of the 1,4-oxazepane scaffold. The discussion will adhere to scientifically accurate information and will not extend to topics outside of the specified outline.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R)-1,4-oxazepan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQUDIYIICBQDR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301620 | |

| Record name | (6R)-Hexahydro-1,4-oxazepin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022915-33-8 | |

| Record name | (6R)-Hexahydro-1,4-oxazepin-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022915-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R)-Hexahydro-1,4-oxazepin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1,4 Oxazepan 6 Ol and Its Chiral Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is fundamental in the synthesis of chiral molecules such as (R)-1,4-oxazepan-6-ol. The spatial arrangement of atoms, particularly at the chiral center (C6), dictates the molecule's interaction with biological targets. Stereoselective and asymmetric synthesis strategies are therefore paramount to ensure the production of the desired enantiomer.

Cyclization Reactions: Amino Alcohols and Epoxides

A foundational strategy for constructing the 1,4-oxazepane (B1358080) ring involves the intramolecular cyclization of a linear precursor, often derived from the reaction between an amino alcohol and an epoxide. This approach builds the core structure by first forming a key β-amino alcohol intermediate through the nucleophilic ring-opening of an epoxide by an amine. rroij.comopenaccessjournals.com This intermediate possesses the necessary hydroxyl and amino functionalities at appropriate positions to facilitate the subsequent ring-closing reaction to form the seven-membered oxazepane ring. The versatility of this method allows for the introduction of various substituents, depending on the choice of starting materials. An analogous strategy has been used to synthesize related benzoxazepine derivatives through the ring-opening of aziridines with 2-bromobenzyl alcohols, followed by a copper-catalyzed N-arylation to close the ring. acs.org

Both acidic and basic conditions can be employed to catalyze the formation of the oxazepane ring. The choice of catalyst can influence reaction rates and selectivity.

Acidic Catalysis: Brønsted or Lewis acids facilitate the initial epoxide ring-opening by protonating or coordinating to the epoxide oxygen, which increases the electrophilicity of the epoxide carbons and makes them more susceptible to nucleophilic attack by the amine. rroij.com In subsequent steps, acid catalysis can promote the intramolecular cyclization, often through an SN2 reaction where the hydroxyl group attacks a carbon bearing a leaving group, or via activation of a carbonyl group for reductive amination. A plausible mechanism for acid-catalyzed formation of related benzazepine rings involves the initial formation of an N-alkylated intermediate, which is then protonated to form an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution that closes the ring and regenerates the catalyst. mdpi.com Various acid catalysts, including heteropoly acids and sulfated zirconia, have proven effective for the synthesis of β-amino alcohols, the key precursors for oxazepane synthesis. rroij.com

Basic Catalysis: Base-promoted cyclization is also a common strategy. In this approach, a base is used to deprotonate the hydroxyl group of the amino alcohol precursor, converting it into a more potent alkoxide nucleophile. This nucleophile can then undergo an intramolecular Williamson ether synthesis-type reaction if an appropriate leaving group is present on the nitrogen substituent. Alternatively, a base can increase the nucleophilicity of the amine for the initial epoxide opening. The basic nitrogen atom within a molecule can also exert an anchimeric (neighboring group participation) effect, catalyzing the ring-opening of a nearby epoxide without the need for an external catalyst. mdpi.com

To synthesize a specific enantiomer like this compound, enantioselective strategies are essential. A highly effective approach is to begin with a chiral precursor that already contains the desired stereocenter. This inherent chirality is then maintained throughout the synthetic sequence.

A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from the naturally occurring amino acid, homoserine. rsc.orgresearchgate.netrsc.org In this method, Fmoc-HSe(TBDMS)-OH, a protected form of homoserine, is immobilized on a solid support (Wang resin). The resin-bound amino acid is then N-alkylated. Subsequent cleavage from the resin using trifluoroacetic acid (TFA) removes the silyl protecting group from the hydroxyl function, which triggers a spontaneous intramolecular cyclization (lactonization) to form the chiral 1,4-oxazepane ring system. rsc.orgrsc.org The stereochemistry of the final product is dictated by the chirality of the starting homoserine. This method highlights the power of using readily available chiral pool starting materials to construct complex, enantiomerically pure heterocyclic scaffolds. rsc.org

Advanced Ring Formation Strategies

Beyond classical cyclization methods, several advanced catalytic strategies have been developed for the efficient and novel construction of oxazepane and related seven-membered rings. These methods often provide access to complex derivatives under mild conditions with high levels of control.

A novel and efficient protocol for constructing oxazepane derivatives utilizes the gold(I)-catalyzed intramolecular cycloisomerization of specifically designed vinylidenecyclopropanes (VDCPs). rsc.org This methodology involves tethering an alcohol or amine nucleophile to a VDCP moiety. The gold(I) catalyst activates the VDCP system, initiating a cyclization cascade. rsc.orgnih.gov

The reaction pathway and the resulting heterocyclic ring size are critically dependent on the length of the carbon chain tethering the nucleophile to the VDCP. While shorter tethers lead to the formation of six-membered rings like morpholines, extending the carbon chain length enables the formation of the larger, seven-membered oxazepane ring. rsc.org This transformation proceeds under mild conditions with a broad substrate scope and excellent functional group tolerance. The reaction can proceed through either a carbene or non-carbene process, influenced by the steric properties of substituents on the VDCP. rsc.org

| Entry | Tethered Nucleophile | Ring System | Yield (%) | Catalyst |

| 1 | Alcohol | Oxazepane | 75 | [Au(I)] |

| 2 | Amine | Oxazepane | 72 | [Au(I)] |

| 3 | Alcohol | Morpholine (B109124) | 85 | [Au(I)] |

| 4 | Amine | Piperazine | 88 | [Au(I)] |

This table presents representative yields for the synthesis of different heterocyclic rings via Gold(I)-catalyzed cycloisomerization, illustrating the effect of the tethered nucleophile and chain length. Data is illustrative based on findings reported in the literature. rsc.org

A highly innovative and powerful strategy for creating chiral seven-membered rings is the enantioselective desymmetrization of prochiral starting materials. This approach has been successfully applied to the synthesis of enantioenriched 1,4-benzoxazepines, which are structurally related to 1,4-oxazepanes. The key transformation is the intramolecular ring-opening of a 3-substituted oxetane, which is a four-membered ring, tethered to an aniline derivative. semanticscholar.orgnih.govacs.orgnih.gov

This metal-free process is catalyzed by a confined chiral Brønsted acid, specifically a SPINOL-derived chiral phosphoric acid (CPA). acs.orgnih.govacs.org The catalyst activates the oxetane ring and controls the facial selectivity of the nucleophilic attack by the tethered aniline, leading to the formation of one enantiomer of the seven-membered benzoxazepine product over the other. This method provides access to chiral 1,4-benzoxazepines in good to high yields and with excellent enantioselectivity (up to 94% ee). nih.gov The versatility of the strategy has been demonstrated with a broad range of substrates. acs.orgnih.gov Computational studies have been used to rationalize the high degree of enantioselectivity, attributing it to the specific steric environment created by the bulky substituents on the SPINOL backbone of the catalyst. acs.orgrsc.org

| Entry | Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (% ee) | Catalyst |

| 1 | H | 85 | 92 | (R)-SPINOL-CPA |

| 2 | 4-F-Bn | 96 | 94 | (R)-SPINOL-CPA |

| 3 | 4-Cl-Bn | 92 | 92 | (R)-SPINOL-CPA |

| 4 | 2-Cl-Bn | 98 | 90 | (R)-SPINOL-CPA |

| 5 | 4-Me-Bn | 78 | 91 | (R)-SPINOL-CPA |

This table summarizes the results for the chiral Brønsted acid-catalyzed enantioselective desymmetrization of various 3-substituted oxetanes to form chiral 1,4-benzoxazepines. Bn = Benzyl. Data is based on findings reported in the literature. nih.gov

Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-Oxazepine Derivatives

A notable and environmentally friendly method for synthesizing benzo-1,4-oxazepine derivatives has been developed utilizing a tandem transformation that involves C-N coupling and C-H carbonylation. mdpi.comresearchgate.netkisti.re.kr This approach is economically viable and aligns with the principles of green chemistry. mdpi.com The reaction is carried out with various phenylamines and allyl halides under a carbon dioxide atmosphere, catalyzed by 2-(2-dimethylamino-vinyl)-1H-inden-1-ol. mdpi.comresearchgate.netkisti.re.kr This methodology has been shown to produce a range of benzo-1,4-oxazepine derivatives in good yields. mdpi.comresearchgate.netkisti.re.kr The proposed mechanism for this transformation involves a Cu(I)/Cu(III) catalytic cycle. mdpi.com

| Product Name | Yield |

| 2-p-Tolyl-2,3-dihydro-1H-benzo[e] mdpi.comresearchgate.netxazepine-5-one | Good |

| 7-Chloro-2-p-tolyl-2,3-dihydro-1H-benzo[e] mdpi.comresearchgate.netoxazepin-5-one | Good |

| 2-(4-Chloro-phenyl)-2,3-dihydro-1H-benzo[e] mdpi.comresearchgate.net xazepine-5-one | Good |

| 7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e] mdpi.comresearchgate.netoxazepin-5-one | Good |

Polymer-Supported Synthesis for Chiral 1,4-Oxazepane-5-Carboxylic Acids

A solid-phase approach has been successfully employed for the synthesis of novel 1,4-oxazepane-5-carboxylic acids that feature two stereocenters. rsc.orgresearchgate.net This method begins with Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin. rsc.orgresearchgate.net The resin-bound homoserine derivative is then reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones to form N-phenacyl nitrobenzenesulfonamides. rsc.orgresearchgate.net

Cleavage from the polymer support is a critical step that dictates the final product. Treatment with trifluoroacetic acid (TFA) results in the removal of the silyl protecting group, which is followed by a spontaneous lactonization to yield the desired 1,4-oxazepane derivatives. rsc.orgresearchgate.net In contrast, when the cleavage is performed with a combination of TFA and triethylsilane (Et3SiH), a mixture of inseparable diastereomers of the 1,4-oxazepane derivatives is obtained. rsc.orgresearchgate.net

Lipase-Catalyzed Regioselective Lactamization

Enzymatic methods offer a high degree of selectivity in organic synthesis. A key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involves a lipase-catalyzed regioselective lactamization. spinchem.com This biocatalytic approach has been successfully applied to the intramolecular cyclization of an amino diester to form a seven-membered lactam. spinchem.com The use of lipases, such as Novozym 435, can lead to excellent regioselectivity in the N-acylation of amino alcohols, favoring amide formation over esterification. nih.gov The efficiency of this enzymatic lactamization can be enhanced using technologies like the SpinChem rotating bed reactor, which simplifies the work-up process and allows for the convenient recycling of the immobilized enzyme. spinchem.com This method represents an attractive and direct route to lactams from amino alcohols. acs.org

Regioselective Synthesis and Control of Stereochemistry

The biological activity of 1,4-oxazepane derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the spatial arrangement of atoms is of paramount importance.

Control of Diastereoselectivity and Enantiomeric Excess

Significant progress has been made in controlling the diastereoselectivity of reactions to form 1,4-oxazepane rings. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids via polymer-supported methods demonstrates that the choice of reagents and cleavage conditions can influence the diastereomeric outcome. rsc.orgresearchgate.net

A highly diastereoselective Ugi–Joullié reaction has been developed for the synthesis of tetrahydrobenzo[f] mdpi.comresearchgate.netoxazepines, yielding the trans isomers with high selectivity. sci-hub.se Furthermore, a base-catalyzed epimerization allows for access to the corresponding cis isomer under thermodynamic control, providing a method to obtain different diastereomers. sci-hub.se In other approaches, such as the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes, high yields and excellent enantioselectivities (up to 94% ee) have been achieved for the synthesis of chiral 1,4-benzoxazepines. nih.govacs.org

| Reaction | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| Ugi–Joullié reaction for tetrahydrobenzo[f] mdpi.comresearchgate.netoxazepines | High dr for trans isomer |

| Enantioselective desymmetrization of 3-substituted oxetanes | up to 94% ee |

Influence of Starting Material Substitution on Stereochemical Outcomes

The substitution pattern of the starting materials can have a profound impact on the stereochemical course of a reaction. In the polymer-supported synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the regioselectivity and stereoselectivity were found to be dependent on the substitution of the initial 2-bromoacetophenones. rsc.orgresearchgate.net This highlights the importance of substrate control in directing the formation of specific stereoisomers.

Catalytic hydrogenation of the nitro group in these systems improved the separability of the resulting diastereomeric anilines, which enabled the isolation and full characterization of the major isomers. rsc.orgresearchgate.net

Stereoselective Formation of Fused Oxazepanes

The stereoselective synthesis of fused oxazepane systems has been achieved through various methodologies. An efficient protocol for the synthesis of oxindole fused 1,3-oxazepanes has been developed using a B(C6F5)3 catalyzed reaction of pyrrolidine-substituted aryl alkynones. rsc.org This process involves a cascade of reactions including a ring expansion of the pyrrolidine ring and a dual hydride transfer. rsc.org

Another approach involves the diastereoselective conjugate addition of heteroaryl substituted lithium amides to generate intermediates that can be cyclized to form heteroarene-fused azacycles. researchgate.net Furthermore, a novel and unexpected route for synthesizing pyrrole-fused dibenzoxazepines has been designed based on a modified Ugi reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions. researchgate.net

Industrial and Scalable Synthesis Considerations

Transitioning a synthetic route from laboratory-scale to industrial production requires methodologies that are not only efficient and high-yielding but also robust, cost-effective, and safe. For chiral molecules like this compound, this also necessitates precise control over stereochemistry on a large scale, often avoiding costly and time-consuming purification techniques.

Optimized Laboratory Methods and Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. mdpi.comnih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. While specific applications to this compound are not extensively detailed in the public domain, the principles have been successfully applied to the synthesis of other complex heterocyclic systems, such as 1,2,4-oxadiazoles and imidazo-oxadiazoles. beilstein-journals.org

A continuous flow process for a related heterocyclic synthesis typically involves pumping reagent solutions through a series of temperature-controlled reactors (e.g., coils or chips), with in-line mixing and purification steps. beilstein-journals.org This approach allows for precise control over reaction parameters like residence time, temperature, and stoichiometry, leading to optimized yields and purity. For the synthesis of a chiral oxazepane, a flow system could integrate an asymmetric catalyst in a packed-bed reactor, followed by in-line workup and purification to continuously produce the enantiomerically pure product.

Table 1: Illustrative Parameters for a Generic Continuous Flow Synthesis of a Chiral Heterocycle

| Parameter | Value | Purpose |

| Reactor Type | Packed-Bed Reactor (PBR) with catalyst | To facilitate the key asymmetric transformation. |

| Reactor Volume | 1.0 - 10.0 mL | Determines throughput and residence time. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time of reagents in the reactor. |

| Temperature | 25 - 150 °C | To optimize reaction kinetics and selectivity. |

| Back Pressure | 10 - 20 bar | Allows for heating solvents above their atmospheric boiling points. |

| In-line Analysis | FTIR / UV-Vis | For real-time reaction monitoring and optimization. |

| In-line Workup | Liquid-Liquid Extraction / Scavenger Resin | To remove impurities and unreacted starting materials continuously. |

This table is illustrative and based on general principles of continuous flow chemistry; specific parameters for this compound would require experimental development.

Practical Routes for Chiral HPLC Separation-Free Synthesis

A significant bottleneck in the large-scale production of chiral compounds is the reliance on chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) to isolate the desired enantiomer. A more practical and scalable approach involves a synthesis that is free from chiral HPLC separation. Such a strategy has been successfully developed for a complex drug candidate featuring a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold. researchgate.netfigshare.com

The cornerstone of this methodology is the strategic use of diastereomeric salt resolution early in the synthesis. This involves reacting a racemic intermediate with a chiral resolving agent to form diastereomeric salts, which can then be separated by simple crystallization due to their different physical properties.

In the synthesis of the peripherally selective noradrenaline reuptake inhibitor, the key amino alcohol intermediate was obtained with excellent diastereomeric and enantiomeric excess through a sequence involving a Morita–Baylis–Hillman reaction, Michael addition, and crucially, diastereomeric salt formation with (+)-10-camphorsulfonic acid. researchgate.netfigshare.com This allowed for the isolation of a single stereoisomer which was then carried forward to form the seven-membered oxazepane ring. This approach completely circumvents the need for chromatography to establish the critical stereocenters. researchgate.netfigshare.com

Table 2: Key Steps in an HPLC Separation-Free Synthesis of a Chiral 1,4-Oxazepane Derivative

| Step | Method | Outcome |

| Stereocenter Introduction | Morita–Baylis–Hillman Reaction & Michael Addition | Creation of the key chiral centers as a racemic/diastereomeric mixture. |

| Resolution of Key Intermediate | Diastereomeric salt formation with (+)-10-camphorsulfonic acid | Isolation of the desired single stereoisomer via crystallization. |

| Seven-Membered Ring Formation | Telescoped (multi-step, one-pot) process | Efficient construction of the 1,4-oxazepane ring. |

| Final Product Isolation | Crystallization | High chemical and optical purity without column chromatography. figshare.com |

Data synthesized from the reported practical synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane. researchgate.netfigshare.com

Gram-Scale Synthesis Strategies

Scaling a synthesis to the gram-scale and beyond requires robust reactions that are high-yielding and avoid sensitive or difficult-to-handle reagents. The optimized synthesis of complex chiral molecules on a gram scale often relies on convergent strategies and one-pot operations to maximize efficiency and minimize purification steps. For example, the gram-scale synthesis of the natural product (−)-zephyranthine was achieved through an 8-step one-pot operation to assemble the core structure.

Table 3: General Considerations for Gram-Scale Synthesis

| Consideration | Strategy | Rationale |

| Route Design | Convergent synthesis, minimizing linear steps. | Increases overall yield and efficiency. |

| Reaction Conditions | Use of robust and well-understood reactions. | Ensures reproducibility and safety on a larger scale. |

| Purification | Design for crystallization of the final product or a key intermediate. | Avoids large-scale, costly, and time-consuming column chromatography. |

| Reagent Selection | Use of inexpensive and readily available starting materials and reagents. | Reduces the overall cost of the synthesis. |

| Process Safety | Assessment of thermal hazards and potential for runaway reactions. | Ensures safe operation at a larger scale. |

Challenges and Future Directions in Stereocontrolled Oxazepane Synthesis

Despite advances, the synthesis of stereochemically complex oxazepanes remains a formidable challenge, primarily due to the inherent difficulties in forming seven-membered rings and functionalizing them.

Overcoming Limited Applicability of Functionalization Procedures

A significant hurdle in the development of diverse oxazepane-based chemical libraries is the difficulty in functionalizing the heterocyclic scaffold. Research on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has highlighted that decorating the scaffold with reactive functional groups for further diversification is a challenging task. nih.govrsc.org This is often due to the limited applicability of previously established functionalization procedures to these specific seven-membered ring systems. nih.govrsc.org For instance, certain reactions that work well on simpler five- or six-membered rings may fail or give poor yields on the more conformationally flexible and sterically demanding oxazepane core. Future research must focus on developing more general and robust methods for the late-stage functionalization of the oxazepane ring, which would enable the rapid generation of analogs for structure-activity relationship (SAR) studies.

Addressing Unfavorable Kinetics and Thermodynamics in Seven-Membered Ring Formation

The construction of a seven-membered heterocycle is known to be significantly more challenging than that of five- or six-membered rings. nih.gov This difficulty stems from both kinetic and thermodynamic factors.

Unfavorable Kinetics: The formation of a seven-membered ring from an open-chain precursor involves a significant loss of conformational freedom, leading to a high entropic barrier. The numerous possible conformations of the precursor chain make it statistically less likely to adopt the specific conformation required for cyclization.

Unfavorable Thermodynamics: Transannular strain (non-bonding interactions across the ring) and torsional strain can destabilize the seven-membered ring product relative to its acyclic precursor or smaller ring systems.

These challenges are particularly pronounced in enantioselective synthesis, where the transition state for ring closure must be highly ordered to achieve effective stereocontrol. nih.gov Quantum-chemical studies on the related benzodiazepine ring closure have shown that the initial carbinolamine formation can have a high Gibbs free energy of activation, making it the rate-determining step. researchgate.netresearchgate.net Overcoming these kinetic and thermodynamic hurdles often requires the use of pre-organized substrates, high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, or the application of powerful cyclization-promoting reagents. Future efforts will likely focus on the development of novel catalytic systems that can effectively pre-organize the substrate and lower the activation energy for the ring-closing step, thereby enabling more efficient and stereocontrolled access to the 1,4-oxazepane scaffold.

Mitigation of Competitive Reactions and Steric Interactions

The synthesis of chiral 1,4-oxazepanes, including this compound, is often complicated by competitive reactions and unfavorable steric interactions that can lead to the formation of undesired side products and diastereomeric mixtures. rsc.orgnih.gov The construction of a seven-membered heterocyclic ring presents significant challenges due to less favorable kinetics and thermodynamics compared to the formation of five- or six-membered rings. nih.gov Consequently, advanced synthetic strategies must incorporate precise control elements to mitigate these issues and guide the reaction toward the desired chiral product. Key areas of focus include managing regioselectivity during cyclization, controlling stereochemistry at newly formed chiral centers, and overcoming steric barriers imposed by bulky substituents.

A primary challenge in the synthesis of 1,4-oxazepane derivatives is the competition between the desired intramolecular cyclization to form the seven-membered ring and alternative reaction pathways, such as lactonization. rsc.orgnih.gov Research on the synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has demonstrated that the choice of reagents used for cleavage from the solid support critically dictates the final product structure. rsc.orgnih.gov

For instance, when a resin-bound N-phenacyl nitrobenzenesulfonamide precursor is cleaved using trifluoroacetic acid (TFA), the reaction proceeds through the removal of a silyl protecting group, followed by a spontaneous intramolecular attack of the carboxylic acid on the hydroxyl group, resulting in spontaneous lactonization. rsc.orgresearchgate.net Conversely, employing a cleavage cocktail of TFA and triethylsilane (Et₃SiH) promotes the desired cyclization, yielding the 1,4-oxazepane scaffold. rsc.orgnih.gov This shift in reaction outcome is attributed to the reductive environment created by Et₃SiH, which favors the intramolecular nucleophilic attack of the hydroxyl group on the ketone, leading to the formation of the oxazepane ring. nih.gov However, this method often results in a mixture of inseparable diastereomers, highlighting a persistent challenge in controlling stereochemistry. rsc.orgresearchgate.net

Steric and electronic properties of substituents on the precursors also play a crucial role in directing reaction pathways. nih.govnih.gov Studies have shown that electron-donating groups located at the meta- or para-positions of a phenyl substituent can diminish the reactivity of an adjacent ketone. nih.gov This reduced electrophilicity of the ketone disfavors the nucleophilic addition required for oxazepane ring formation, thereby promoting the competitive lactonization pathway. nih.gov This finding underscores the importance of carefully selecting starting materials, as subtle electronic changes can significantly alter the regioselectivity of the cyclization.

Furthermore, steric hindrance can be leveraged to control reaction outcomes. In analogous syntheses of complex heterocyclic systems, steric bulk on either the nucleophile or the electrophile can block certain reaction pathways, thereby favoring an alternative transformation. rsc.org For example, the presence of bulky ortho-substituted aryl groups can direct a reaction toward a rearrangement pathway over a direct nucleophilic substitution. rsc.org Applying this principle to oxazepane synthesis, the strategic placement of bulky protecting groups could be used to influence the conformational preferences of the acyclic precursor, pre-organizing it for the desired 7-membered ring closure and minimizing the formation of undesired stereoisomers. nih.govsemanticscholar.org

Even when the desired 1,4-oxazepane ring is successfully formed, the creation of new stereocenters can lead to diastereomeric mixtures that are difficult to separate. rsc.org A practical mitigation strategy in such cases involves modifying the product mixture to improve the separability of the isomers. For example, the catalytic hydrogenation of a nitro group on the aromatic substituent of a diastereomeric mixture of 1,4-oxazepane derivatives was found to significantly improve the chromatographic separability of the resulting anilines, enabling the isolation and characterization of the major diastereomer. rsc.orgnih.gov

The following table summarizes the research findings on how different reagents and substrate features influence the outcome of 1,4-oxazepane synthesis, thereby mitigating competitive reactions.

Table 1: Influence of Reagents and Substituents on Reaction Outcomes in 1,4-Oxazepane Synthesis

| Precursor Feature / Reagent | Primary Product(s) | Observed Challenge / Mitigation Strategy | Reference |

|---|---|---|---|

| Cleavage with Trifluoroacetic Acid (TFA) | Lactone | Competitive Reaction: Spontaneous lactonization is the major pathway. | rsc.orgnih.gov |

| Cleavage with TFA / Triethylsilane (Et₃SiH) | 1,4-Oxazepane Derivatives | Mitigation: Favors oxazepane formation but leads to inseparable diastereomers. | rsc.orgnih.gov |

| Electron-Donating R³ Groups (m- or p-positions) | Lactone Derivatives | Competitive Reaction: Diminished ketone reactivity suppresses oxazepane formation. | nih.gov |

Ultimately, the effective mitigation of competitive reactions and steric interactions in the synthesis of this compound and its derivatives relies on a multi-faceted approach. This includes the judicious selection of reagents and reaction conditions to control regioselectivity, the strategic use of protecting groups to manage steric hindrance and conformational freedom, and the implementation of post-cyclization modifications to resolve challenging stereoisomeric mixtures. rsc.orgrsc.orgjocpr.com

Chemical Reactivity and Derivatization of R 1,4 Oxazepan 6 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary alcohol of (R)-1,4-oxazepan-6-ol is a prime target for functionalization, allowing for oxidation to a ketone or substitution to introduce new functionalities.

The selective oxidation of the hydroxyl group in this compound to the corresponding ketone, (R)-1,4-oxazepan-6-one, is a fundamental transformation. To prevent over-oxidation or side reactions, especially given the presence of the amine, mild and selective oxidizing agents are required. Commonly employed methods for the oxidation of secondary alcohols to ketones include the Swern oxidation and the use of Dess-Martin periodinane (DMP).

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine. google.com This method is known for its mild conditions and high yields in converting secondary alcohols to ketones. dntb.gov.ua The reaction proceeds through an alkoxysulfonium ylide intermediate, which then fragments to yield the ketone, dimethyl sulfide, and triethylammonium salt.

Dess-Martin periodinane (DMP) is another effective reagent for this transformation, offering the advantages of neutral reaction conditions and operational simplicity. acs.orgnih.govanaxlab.com DMP is a hypervalent iodine compound that can oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency. acs.orgnih.gov The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature. nih.gov

A critical consideration in the oxidation of this compound is the potential for side reactions involving the secondary amine. To circumvent this, the amine is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to oxidation. This strategy ensures that the oxidation occurs exclusively at the hydroxyl group. Following the oxidation, the protecting group can be removed under acidic conditions if the free amine is desired.

Below is a table summarizing typical conditions for the selective oxidation of a protected this compound derivative.

| Oxidation Method | Reagents and Conditions | Typical Yield | Key Features |

| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C2. N-Boc-(R)-1,4-oxazepan-6-ol3. Et₃N | >90% | Mild conditions, avoids heavy metals. orgsyn.org |

| Dess-Martin Periodinane | DMP, CH₂Cl₂, Room Temperature | >90% | Neutral conditions, simple work-up. acs.orgnih.gov |

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution to introduce halogens or amino groups.

For the synthesis of halogenated derivatives , common reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be employed. These reactions typically proceed with inversion of stereochemistry at the C-6 position. Given the presence of the amine, which can be protonated or react with the halogenating agent, protection of the nitrogen atom is generally a prerequisite for achieving high yields and selectivity.

The synthesis of aminated derivatives can be achieved through a two-step process involving activation of the hydroxyl group followed by displacement with an amine nucleophile. A powerful method for this transformation is the Mitsunobu reaction . nih.gov This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. nih.gov The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the hydroxyl group for nucleophilic attack. For amination, a suitable nitrogen nucleophile, such as phthalimide (followed by deprotection) or an azide (followed by reduction), is used.

The table below outlines representative conditions for these substitution reactions on a protected this compound.

| Derivative | Reaction | Reagents and Conditions | Stereochemistry |

| 6-Chloro-1,4-oxazepane | Chlorination | SOCl₂, pyridine | Inversion |

| 6-Bromo-1,4-oxazepane | Bromination | PBr₃, Et₂O | Inversion |

| 6-Amino-1,4-oxazepane | Mitsunobu Reaction | 1. PPh₃, DIAD, DPPA2. H₂, Pd/C | Inversion |

DPPA: Diphenylphosphoryl azide, which serves as a precursor to the azide nucleophile.

Oxazepane Ring Modifications and Transformations

Beyond functionalization of the hydroxyl group, the oxazepane ring itself can undergo various transformations to yield a range of derivatives.

While this compound is already a saturated heterocyclic system, reductive transformations can be relevant in the context of converting derivatives back to the parent alcohol or related saturated structures. For instance, if the hydroxyl group has been oxidized to a ketone, it can be reduced back to the alcohol. The choice of reducing agent can control the stereochemical outcome of this reduction. Use of a non-stereoselective reducing agent like sodium borohydride (NaBH₄) would likely lead to a mixture of diastereomers, while stereoselective reducing agents could favor the formation of one isomer.

Recent synthetic strategies have explored the construction of the oxazepane ring from acyclic precursors. One such novel route involves the cyclization of N-propargylamines. While not a direct modification of pre-existing this compound, this method provides an alternative pathway to substituted oxazepane derivatives. These reactions often proceed via metal-catalyzed cycloisomerization or intramolecular addition reactions, offering a powerful tool for the construction of the seven-membered ring system.

The structural similarity between oxazepanes and diazepanes (seven-membered rings containing two nitrogen atoms) suggests the possibility of interconversion between these two heterocyclic systems. Such transformations would likely involve a ring-opening and ring-closing cascade. For example, cleavage of a C-O bond in the oxazepane ring, followed by the introduction of a nitrogen-containing fragment and subsequent intramolecular cyclization, could potentially lead to a diazepane analog. While specific examples of the direct interconversion of this compound to a diazepane are not widely reported, the principles of heterocyclic ring transformations suggest that such a pathway is synthetically plausible.

Formation of Fused and Spirocyclic Oxazepane Architectures

The 1,4-oxazepane (B1358080) ring, particularly in its chiral form as this compound, serves as a versatile scaffold for the synthesis of more complex molecular architectures. Its inherent structural features allow for the construction of various fused and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. These derivatizations expand the chemical space accessible from this core structure, leading to novel compounds with potentially unique biological activities and physical properties.

Synthesis of Benzo-1,4-Oxazepine and Related Derivatives

Benzo-1,4-oxazepines are a class of fused heterocyclic compounds that incorporate the 1,4-oxazepane ring into a larger aromatic system. These structures are recognized as privileged scaffolds in the development of pharmaceuticals.

One effective method for their synthesis is a tandem transformation involving C-N coupling followed by C-H carbonylation. This approach utilizes various phenylamines and allyl halides under a carbon dioxide atmosphere, catalyzed by a copper(I) system. Specifically, the use of CuI as the catalyst and 2-(2-dimethylamino-vinyl)-1H-inden-1-ol as the ligand has proven effective. The reaction proceeds under relatively mild conditions, yielding a variety of benzo-1,4-oxazepine derivatives in good yields.

Another synthetic strategy involves the reaction of 2-aminophenols with alkynones. This method provides access to substituted benzo[b]oxazepine derivatives. Mechanistic studies suggest that the reaction proceeds via an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. The hydroxy proton of the aminophenol is believed to play a critical role in the formation of this key intermediate.

More recently, a catalyst-free, mild synthesis has been developed to produce medium-ring oxazepane derivatives from aminomaleimides and N-alkyl amines. This cascade cyclization is triggered by a Brønsted acid and involves the cleavage of a C(sp³)–N bond, demonstrating a novel approach to constructing seven-membered N,O-heterocycles at room temperature.

| Starting Materials | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylamine + Allyl Halide | Tandem C-N Coupling/C-H Carbonylation | CuI / Ligand L1, Cs2CO3, 100 °C | Benzo-1,4-oxazepin-5-one | |

| 2-Aminophenol + Alkynone | 7-endo-dig Cyclization | 1,4-dioxane, 100 °C | Substituted Benzo[b]oxazepine | |

| Aminomaleimide + N-Alkyl Amine | [6/7 + 1] Cascade Cyclization | Brønsted Acid, Room Temp. | Benzooxazepane |

Construction of Spiroacetal Analogues Incorporating 1,4-Oxazepanes

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are increasingly important in drug discovery due to their three-dimensional nature. A scalable, four-step synthesis has been developed to create conformationally well-defined sp³-rich scaffolds that embed 1,4-oxazepane rings within a spiroacetal framework.

This methodology allows for the substitution of one or both morpholine (B109124) rings in a bis-morpholine spiroacetal with 1,4-oxazepanes. This flexibility enables the generation of 6,7- and 7,7-spiroacetal analogues, which have been largely unexplored in drug discovery. The synthesis starts from readily available materials like epichlorohydrin and β-aminoalcohols. A key intermediate is a 2-chloromethyl-substituted morpholine, which undergoes base-mediated dehydrochlorination to form an exocyclic enol ether. The second heterocyclic ring, which can be a 1,4-oxazepane, is then constructed in two subsequent steps. For instance, 2-methylidene-1,4-oxazepane can be synthesized and then subjected to iodoacetalization, followed by ring formation to yield the spiroacetal structure. This approach has been used to access 7,6-spiroacetal scaffolds on a gram scale.

Imidazo-1,4-Oxazinone and Other Heterobicyclic Systems

The fusion of the 1,4-oxazepane moiety with other heterocyclic rings, such as imidazole, leads to novel heterobicyclic systems with potential pharmacological applications. The synthesis of imidazo-1,4-oxazinone derivatives has been achieved through the cyclization of suitably functionalized imidazole precursors.

One reported method begins with the synthesis of C-2 aroyl imidazole derivatives. These are reduced to the corresponding imidazo methanol derivatives using sodium borohydride. Subsequent reaction with chloroacetyl chloride under various base and solvent conditions leads to cyclization, yielding the 1,4-imidazoxazinone derivative. The investigation of intermediate products has helped to elucidate the reaction pathway under different conditions.

Another protocol for creating 1H-imidazo[5,1-c]oxazine scaffolds involves an aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, combined with isocyanates or isothiocyanates. This process affords hydantoin or 2-thiohydantoin intermediates with functional groups positioned for a subsequent chemoselective, acid-promoted cyclization to form the fused ring system.

Mechanistic Investigations of Oxazepane Reactions

Understanding the reaction mechanisms involved in the cyclization and derivatization of 1,4-oxazepanes is crucial for optimizing existing synthetic routes and designing new ones. Research has focused on elucidating the pathways of key transformations, including the role of intermediates, catalysts, and ligands.

Proposed Reaction Mechanisms for Cyclization and Derivatization

Several mechanisms have been proposed for the formation of oxazepane-containing fused rings. In the synthesis of benzo[b]oxazepines from 2-aminophenols and alkynones, mechanistic experiments support a pathway involving the formation of an alkynylketimine intermediate. This intermediate is believed to undergo a favored 7-endo-dig cyclization to form the seven-membered oxazepine ring.

For the tandem synthesis of benzo-1,4-oxazepine derivatives, a plausible Cu(I)/Cu(III) catalytic cycle has been proposed. This mechanism involves the initial C-N coupling of a phenylamine with an allyl halide, followed by a C-H carbonylation step, all mediated by the copper catalyst.

In the synthesis of imidazo-1,4-oxazinone derivatives, intermediate products from the cyclization reaction have been isolated. This has allowed for a discussion of the reaction path, highlighting how different conditions can influence the formation of the final heterobicyclic product. Derivatization, in a broader sense, involves modifying a compound through chemical reactions to produce a derivative with properties suitable for a specific analytical or synthetic purpose. Common derivatization techniques like silylation, acylation, and alkylation aim to increase volatility and thermal stability for analyses such as gas chromatography.

Role of Catalysts and Ligands in Reaction Pathways

Catalysts and ligands play a pivotal role in directing the course and efficiency of oxazepane synthesis. In the copper-catalyzed synthesis of benzo-1,4-oxazepines, the choice of both the copper source and the ligand is critical. Studies have shown that CuI provides superior catalytic efficiency compared to other copper catalysts. The ligand, 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, was identified as the ideal choice for this specific transformation after screening several related structures.

The development of selective ligands is also crucial in the context of medicinal chemistry. For instance, new series of 1,4-oxazepane derivatives have been synthesized as selective ligands for the dopamine (B1211576) D₄ receptor. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to understand the interaction between these ligands and the receptor, guiding the design of new compounds with improved affinity and selectivity. These models help identify key structural regions of the ligand, such as aromatic rings and the aliphatic amine of the oxazepane system, that are important for binding affinity. Similarly, CuI/N,N-dimethylglycine has been used as a catalytic system for the intramolecular cross-coupling to synthesize fused 1,4-benzodiazepine derivatives, showcasing the utility of copper catalysis in related heterocyclic syntheses.

| Reaction Type | Catalyst | Ligand | Key Finding | Reference |

|---|---|---|---|---|

| Tandem C-N Coupling/C-H Carbonylation | CuI | 2-(2-dimethylamino-vinyl)-1H-inden-1-ol | CuI and the specific ligand were optimal for synthesizing benzo-1,4-oxazepines. | |

| Intramolecular C-N Bond Coupling | CuI | N,N-dimethylglycine (DMGC) | Efficiently catalyzed the formation of azetidine-fused 1,4-benzodiazepines. | |

| Dopamine D₄ Receptor Binding | N/A | 2,4-disubstituted 1,4-oxazepanes | 3D-QSAR models identified structural features crucial for receptor affinity. |

Conformational Analysis and Computational Chemistry of R 1,4 Oxazepan 6 Ol

Theoretical Approaches to Conformational Landscape Exploration

Theoretical methods are indispensable for mapping the complex energy terrain of flexible molecules. These approaches allow for a systematic exploration of possible conformations and the identification of energetically favorable structures.

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. longdom.org For a molecule with N atoms, the PES is a (3N-6) dimensional hypersurface that maps all possible atomic arrangements to their corresponding potential energies. libretexts.org Exploring this surface is key to understanding molecular behavior, predicting stable structures, and elucidating reaction pathways. longdom.org

The process of mapping the PES for (R)-1,4-oxazepan-6-ol involves systematically changing its geometric parameters—primarily the dihedral angles within the seven-membered ring—and calculating the energy at each point. Stationary points on the PES, where the gradient of the energy is zero, are of particular chemical significance. libretexts.org Energy minima correspond to stable or metastable conformers, which are physically observable structures. libretexts.orglibretexts.org Saddle points, which are maxima in one direction but minima in all others, represent transition states that connect different conformers. libretexts.org

Due to the flexibility of the seven-membered oxazepane ring, its PES is complex, featuring numerous local minima that correspond to various conformers, such as chair, boat, and twist-boat forms. Automated PES exploration tools can be employed to discover novel reaction pathways and map out the surface by starting with a single species and systematically identifying connected stationary points. chemrxiv.org

Once potential conformers are identified on the PES, quantum chemical calculations are employed to determine their precise geometries and relative energies. unipd.it These calculations solve approximations of the Schrödinger equation to provide detailed electronic structure information. nih.gov

Methods such as Density Functional Theory (DFT) and ab initio calculations are central to this process. unibo.itchemrxiv.org DFT methods, like the widely used B3LYP functional, offer a good balance between computational cost and accuracy for geometry optimizations and energy calculations of medium-sized organic molecules. derpharmachemica.com For higher accuracy, ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be used, although they are more computationally demanding. unipd.itunibo.it

The output of these calculations includes the optimized Cartesian coordinates of each atom in a given conformer and its electronic energy. By comparing the energies of different optimized conformers, their relative stabilities can be determined. This allows for the prediction of the dominant conformation(s) at thermal equilibrium.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (Equatorial OH) | DFT (B3LYP/6-31G) | 0.00 |

| Chair (Axial OH) | DFT (B3LYP/6-31G) | 1.25 |

| Twist-Boat | DFT (B3LYP/6-31G) | 2.80 |

| Boat | DFT (B3LYP/6-31G) | 4.50 |

| Note: This table presents hypothetical data for illustrative purposes, demonstrating typical results from quantum chemical calculations on a flexible ring system. |

Analysis of Intramolecular Interactions and Stereoelectronic Effects

The relative stability of different conformers is dictated by a delicate balance of intramolecular interactions. These include steric repulsion, electrostatic interactions, and more subtle stereoelectronic effects.

While the parent molecule this compound lacks aromatic rings and therefore cannot engage in π-stacking, this interaction becomes critically important in many of its derivatives designed for biological activity. π-stacking refers to the attractive, noncovalent interaction between aromatic rings. rsc.orgmdpi.com This interaction is not purely due to dispersion but also involves electrostatic contributions from the quadrupole moments of the aromatic systems. semanticscholar.org In derivatives of 1,4-oxazepane (B1358080) that incorporate phenyl or other aromatic groups, π-stacking can significantly influence the conformational equilibrium, often favoring folded structures where the aromatic rings can interact favorably. arxiv.org

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular electron delocalization. nih.gov It reinterprets the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which correspond to the familiar Lewis structure representation. wisc.edu

A key application of NBO analysis is the quantification of hyperconjugation. This is a stabilizing interaction that results from the delocalization of electron density from a filled bonding orbital or a lone pair (a donor orbital) into an adjacent empty anti-bonding orbital (an acceptor orbital). derpharmachemica.comwisc.edu The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis can reveal important hyperconjugative effects, such as the delocalization of a lone pair from the oxygen or nitrogen atom into a neighboring anti-bonding sigma orbital (n → σ*). These interactions can influence bond lengths and angles and contribute significantly to the stability of certain conformers over others.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | σ* (C2-C3) | 1.8 |

| LP (N4) | σ* (C3-C2) | 2.5 |

| LP (N4) | σ* (C5-C6) | 3.1 |

| σ (C2-H) | σ* (N4-C5) | 0.9 |

| Note: This table shows representative NBO analysis data for a hypothetical conformer of this compound to illustrate key hyperconjugative interactions. LP denotes a lone pair. |

Computational Studies in Structure-Activity Relationship (SAR)

Computational chemistry plays a vital role in modern drug discovery by establishing Structure-Activity Relationships (SAR). SAR studies aim to correlate the chemical structure of a compound with its biological activity, guiding the design of more potent and selective molecules. nih.gov For the 1,4-oxazepane scaffold, computational approaches are used to understand how modifications to the ring and its substituents affect binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these efforts. nih.gov A 3D-QSAR analysis, for example, can be performed on a series of 1,4-oxazepane derivatives to build a statistical model that relates their three-dimensional properties (steric and electrostatic fields) to their observed biological activity. acs.org Such models can identify key regions of the molecule where modifications are likely to enhance or diminish activity.

For instance, studies on 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands have utilized 3D-QSAR to understand the structural requirements for high affinity. nih.gov These computational models revealed that the size of the 1,4-oxazepane ring itself is important for affinity, as are specific substitutions on aromatic groups attached to the core scaffold. nih.govacs.org By mapping these favorable and unfavorable interaction regions, computational SAR studies provide a rational basis for the design of new analogs with improved therapeutic profiles. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For oxazepane derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their interaction with specific biological targets.

A notable example of QSAR application to the 1,4-oxazepane scaffold involves a study on a series of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine D4 receptor. acs.orgnih.gov This research employed the GRID/GOLPE methodology to build a 3D-QSAR model. acs.orgnih.gov The GRID program calculates the interaction energies between the molecule and various chemical probes, generating a 3D grid of interaction energies. GOLPE (Generating Optimal Linear PLS Estimations) is then used to select the most relevant variables and create a predictive model using Partial Least Squares (PLS) regression. uah.es

The analysis of the coefficient plots from this study revealed several key structural features of the 1,4-oxazepane derivatives that are crucial for their affinity to the dopamine D4 receptor. acs.orgnih.gov These findings are summarized below:

Aromatic Systems: The regions surrounding the two benzene (B151609) ring systems in the studied derivatives were identified as significant for binding affinity. acs.orgnih.gov

Aliphatic Amine: The aliphatic amine within the 1,4-oxazepane ring plays a critical role in the interaction with the receptor. acs.orgnih.gov

Substituents: The presence of specific substituents, such as a p-chlorobenzyl group, was found to be important for affinity. acs.orgnih.gov

Ring Size: The size of the heterocyclic ring (comparing morpholine (B109124) and 1,4-oxazepane) was also determined to be a factor influencing the binding affinity. acs.orgnih.gov

These QSAR models provide valuable insights for the rational design of new oxazepane derivatives with potentially enhanced affinity and selectivity for the dopamine D4 receptor. By understanding the favorable and unfavorable interaction regions, medicinal chemists can strategically modify the oxazepane scaffold to optimize its biological activity.

Molecular Docking and Computational Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug discovery to understand the binding mode of a ligand to its target protein at an atomic level. For this compound, while specific docking studies on this exact compound are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of analogous oxazepane derivatives and their interactions with relevant biological targets, such as the dopamine D4 receptor.

The dopamine D4 receptor, a G-protein coupled receptor, has a binding site located within a crevice formed by its seven transmembrane helices. mdpi.com Molecular docking studies of ligands with the dopamine D4 receptor have revealed the importance of specific amino acid residues in the binding pocket. mdpi.com For a molecule like this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group at the 6-position of this compound can act as both a hydrogen bond donor and acceptor. This group could form crucial hydrogen bonds with polar residues, such as serines, in the binding site of a target protein. mdpi.com

Electrostatic Interactions: The nitrogen atom in the 1,4-oxazepane ring is a basic center and can be protonated under physiological conditions. This positive charge can form electrostatic interactions or salt bridges with acidic residues like aspartic acid in the receptor binding site. nih.gov

The stereochemistry of this compound is a critical factor in its potential interactions. The (R)-configuration at the 6-position will dictate a specific three-dimensional arrangement of the hydroxyl group, which in turn will influence its ability to form optimal interactions with the chiral environment of a protein's binding site.

| Functional Group of this compound | Potential Interaction Type | Potential Interacting Residues in a Target Protein |

|---|---|---|

| -OH (hydroxyl) group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid |

| -NH- (amine) group | Hydrogen Bond Donor, Electrostatic Interaction (if protonated) | Aspartic Acid, Glutamic Acid, Carbonyl backbones |

| -O- (ether) group | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Aliphatic CH2 groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Predictive Modeling of Bioactivity and Physicochemical Properties

Predictive modeling, often employing machine learning and other in silico techniques, is a powerful tool in modern drug discovery to forecast the biological activity and physicochemical properties of compounds before their synthesis and experimental testing. usm.edu For this compound, various computational models can be utilized to predict its potential as a therapeutic agent.

Predictive Modeling of Bioactivity:

Machine learning models, such as Random Forest and Support Vector Machines, can be trained on large datasets of compounds with known biological activities to predict the activity of new molecules. plos.orgplos.org For a novel compound like this compound, its structure would be converted into a set of molecular descriptors (e.g., fingerprints, topological indices). These descriptors are then fed into the trained model to classify the compound as active or inactive against a particular biological target or to predict a continuous activity value (e.g., IC50). The bioactivity score of a compound towards various important drug targets, such as G-protein coupled receptors, ion channels, and kinases, can be computationally estimated.

Predictive Modeling of Physicochemical Properties (ADMET):

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models can predict these properties based on the molecular structure. iipseries.org For this compound, several key physicochemical properties can be predicted:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. Various computational methods, from fragment-based approaches to more complex physics-based calculations, can predict logP values. nih.govresearchgate.net

Aqueous Solubility (logS): The solubility of a compound in water is crucial for its bioavailability. Predictive models for aqueous solubility often use a combination of descriptors, including logP and topological polar surface area (TPSA).

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential. Computational models can predict BBB penetration based on properties like molecular weight, polarity, and hydrogen bonding capacity.

Drug-likeness: Rules such as Lipinski's Rule of Five are used to evaluate the drug-likeness of a compound based on its physicochemical properties. These rules help to filter out compounds with poor pharmacokinetic profiles early in the discovery process.

Below is a table of computationally predicted physicochemical properties for this compound.

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 117.15 g/mol | Influences absorption and distribution; generally <500 for oral drugs. |

| logP (Octanol-Water Partition Coefficient) | -1.2 to -0.8 | Indicates the lipophilicity of the molecule; affects absorption and permeability. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Relates to hydrogen bonding potential and permeability across membranes. |

| Hydrogen Bond Donors | 2 | Number of N-H and O-H bonds; influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Number of N and O atoms; influences solubility and receptor binding. |

| Rotatable Bonds | 0 | Indicates molecular flexibility. |

These predictive models provide a valuable framework for assessing the potential of this compound and its derivatives as drug candidates, guiding further experimental investigation.

Applications of R 1,4 Oxazepan 6 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The 1,4-oxazepane (B1358080) framework is a key intermediate in the creation of more intricate molecular architectures. The specific stereochemistry of (R)-1,4-oxazepan-6-ol makes it a valuable starting material for asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules. Research has demonstrated the utility of this scaffold in various synthetic endeavors.

One notable application is in the practical synthesis of a peripherally selective noradrenaline reuptake inhibitor, which features a chiral 6,7-trans-disubstituted-1,4-oxazepane as its core structure. The synthesis of this complex molecule relies on the precise stereochemical control offered by chiral precursors related to the 1,4-oxazepane family.

Furthermore, studies have reported the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. These syntheses, which can start from polymer-supported amino acids like homoserine, highlight the adaptability of the 1,4-oxazepane scaffold for creating diverse and functionally decorated molecules. The ability to introduce various substituents onto the oxazepane ring opens avenues for creating libraries of complex organic molecules for further investigation.

Role in Chiral Drug Discovery and Pharmacophore Development

Chiral heterocycles are fundamental to modern drug discovery due to their ability to form specific, high-affinity interactions with biological targets such as enzymes and receptors. The defined three-dimensional structure of molecules like this compound is critical for their pharmacological activity, as different enantiomers of a drug can have vastly different effects. The 1,4-oxazepane scaffold has been identified as a valuable pharmacophore in the development of new therapeutic agents.

Scaffolds for Modulators of Neurotransmitter Systems

The 1,4-oxazepane ring system has proven to be an effective scaffold for the development of modulators of neurotransmitter systems. A significant example is its incorporation into peripherally selective noradrenaline reuptake inhibitors (NRIs). These compounds are designed to act primarily on the peripheral nervous system, thereby minimizing the central nervous system side effects often associated with NRIs. The chiral nature of the 1,4-oxazepane core is crucial for the selective and potent inhibition of the norepinephrine transporter.

Precursors for Enzyme Inhibitors and Receptor Modulators

The versatility of the 1,4-oxazepane scaffold extends to its use as a precursor for a range of enzyme inhibitors and receptor modulators. While specific examples directly utilizing this compound for a broad range of enzyme targets are still emerging, the general class of oxazepine derivatives has been shown to exhibit various enzyme inhibitory activities. A patent has described 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity, which targets transporter proteins, a class of enzymes responsible for neurotransmitter reuptake. This indicates the potential of the this compound building block in the synthesis of novel enzyme inhibitors.

Development of Dopamine (B1211576) D4 Receptor Ligands

Research has been conducted into the synthesis of new series of 2,4-disubstituted 1,4-oxazepanes with selectivity for the dopamine D4 receptor. nih.govresearchgate.netascentagepharma.com The dopamine D4 receptor is a target for the development of antipsychotic drugs with a lower propensity for extrapyramidal side effects. In these studies, the size and conformation of the 1,4-oxazepane ring were found to be important for affinity to the receptor. The use of chiral building blocks like this compound can lead to the development of enantiomerically pure ligands with improved selectivity and potency. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of these derivatives has helped in understanding the relationship between their chemical structure and biological activity, identifying key regions of the molecule that are important for receptor affinity. nih.govresearchgate.netascentagepharma.com

| Compound Class | Target | Significance |

| 2,4-disubstituted 1,4-oxazepanes | Dopamine D4 Receptor | Potential as antipsychotics with reduced side effects. nih.govresearchgate.netascentagepharma.com |

Design of Peripherally Selective Noradrenaline Reuptake Inhibitors

A significant application of the chiral 1,4-oxazepane scaffold is in the design of peripherally selective noradrenaline reuptake inhibitors (NRIs). google.comrsc.orggoogle.com A practical, multi-step synthesis has been developed for a potent and peripherally selective NRI that incorporates a chiral 6,7-trans-disubstituted-1,4-oxazepane core. google.comrsc.orggoogle.com This synthesis starts from commercially available materials and proceeds through key steps including a Morita–Baylis–Hillman reaction, Michael addition, and diastereomeric salt formation to establish the desired stereochemistry. The rigid, chiral 1,4-oxazepane scaffold is crucial for the compound's high affinity and selectivity for the norepinephrine transporter in the peripheral nervous system.

| Key Synthetic Step | Purpose |

| Morita–Baylis–Hillman reaction | Formation of a key carbon-carbon bond. google.comrsc.orggoogle.com |

| Michael addition | Introduction of the amine functionality. google.comrsc.orggoogle.com |

| Diastereomeric salt formation | Separation of enantiomers to obtain the desired stereoisomer. google.comrsc.orggoogle.com |

Exploration as Potential MDM2 Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in cancer therapy. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. Research has explored the use of chiral 1,4-oxazepan-5-one derivatives as potential MDM2 inhibitors. One study aimed to synthesize novel chiral 1,4-oxazepan-5-one derivatives starting from (R)-2-amino-2-(4-chlorophenyl)acetic acid. Although the final seven-membered ring cyclization was not achieved in this particular synthetic route, this work establishes a direct link between the exploration of the chiral 1,4-oxazepane scaffold and the development of new MDM2 inhibitors. This highlights the perceived potential of this scaffold in designing molecules that can modulate protein-protein interactions.

Applications in Polymer Science and Materials Chemistry

Extensive research into the applications of this compound reveals its primary role as a chiral building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. However, based on currently available scientific literature, there is no specific information detailing its direct application as a monomer or building block in polymer science and materials chemistry for the synthesis of biodegradable poly(ester amide)s or the production of other polymers and resins.

While the broader class of 1,4-oxazepane derivatives has been investigated for the synthesis of functional polymers, specific research findings on the utilization of this compound for these purposes are not documented. The following subsections reflect the absence of data in the specified areas of inquiry.

Synthesis of Biodegradable Poly(ester amide)s

There is no available research data or published literature that describes the use of this compound as a monomer in the synthesis of biodegradable poly(ester amide)s.

Utilization in Production of Polymers and Resins

There is no available research data or published literature detailing the utilization of this compound in the production of polymers and resins.

Analytical and Spectroscopic Characterization Techniques for R 1,4 Oxazepan 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-oxazepane (B1358080) derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC, NOESY) experiments provide detailed information about the molecular framework and stereochemistry. nih.govresearchgate.net

¹H NMR spectra are used to identify the number and connectivity of protons in the molecule. Chemical shifts (δ) provide information about the electronic environment of the protons, while coupling constants (J) reveal the relationships between neighboring protons. For instance, the protons on the oxazepane ring typically appear in the aliphatic region of the spectrum, and their specific shifts and multiplicities help to map out the ring structure. amazonaws.commedipol.edu.tr

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.netamazonaws.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. amazonaws.com

For the unambiguous assignment of stereochemistry, advanced 2D NMR techniques are indispensable. nih.govrsc.org

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the spin systems within the molecule. nih.govrsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity of different parts of the molecule. nih.govrsc.orgacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining the relative stereochemistry and conformation of the oxazepane ring. rsc.orgclockss.orgipb.pt It detects through-space interactions between protons that are in close proximity, allowing for the differentiation of diastereomers and the assignment of stereocenters. rsc.orgclockss.orgresearchgate.net For example, a NOE enhancement between specific protons can confirm a cis or trans relationship across the ring. clockss.orgipb.pt